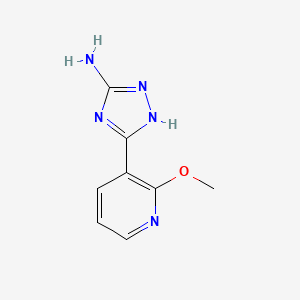
5,6-DIamino-2,4-dihydroxypyrimidine sulfate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate typically involves the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out at a temperature of 50°C, followed by the addition of hydrochloric acid to adjust the pH to 3-4. The intermediate product, amino-4,6-dihydroxy-pyrimidine, is then obtained through filtration and drying .
Industrial Production Methods
In industrial settings, the compound can be synthesized by converting the free base of 5,6-Diamino-2,4-dihydroxypyrimidine to its sulfate form by adding the required amount of sulfuric acid. This method ensures the production of the compound in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the amino or hydroxyl groups in the original compound.
Aplicaciones Científicas De Investigación
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Diaminouracil sulfate
- 4,5-Diamino-2,6-dihydroxypyrimidine sulfate
- 5,6-Diamino-1,3-dimethyluracil hydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is unique due to its specific combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C4H10N4O7S |
|---|---|
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;hydrate |
InChI |
InChI=1S/C4H6N4O2.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 |
Clave InChI |
DLHNCTAMACILAX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)N)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/no-structure.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)

